molecular formula C16H21ClN2O3S B11482210 3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11482210
M. Wt: 356.9 g/mol
InChI Key: SCGWJDIDVPAKQQ-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrrole ring substituted with a chlorophenylsulfonyl group, a methoxypropyl group, and two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring is synthesized through cyclization reactions.

    Introduction of the Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using chlorophenylsulfonyl chloride under basic conditions.

    Attachment of the Methoxypropyl Group: The methoxypropyl group is introduced via nucleophilic substitution reactions.

    Methylation: The final step involves the methylation of the pyrrole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, inhibiting their function. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for bacterial infections.

    Sulfadiazine: Used in the treatment of toxoplasmosis.

Uniqueness

3-[(4-chlorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-amine is unique due to its specific substitution pattern on the pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C16H21ClN2O3S

Molecular Weight

356.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methoxypropyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C16H21ClN2O3S/c1-11-12(2)19(9-4-10-22-3)16(18)15(11)23(20,21)14-7-5-13(17)6-8-14/h5-8H,4,9-10,18H2,1-3H3

InChI Key

SCGWJDIDVPAKQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCCOC)C

Origin of Product

United States

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